6-Nitro-1-(propan-2-ylidene)-1H-indene 6-Nitro-1-(propan-2-ylidene)-1H-indene
Brand Name: Vulcanchem
CAS No.: 819871-84-6
VCID: VC16810527
InChI: InChI=1S/C12H11NO2/c1-8(2)11-6-4-9-3-5-10(13(14)15)7-12(9)11/h3-7H,1-2H3
SMILES:
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

6-Nitro-1-(propan-2-ylidene)-1H-indene

CAS No.: 819871-84-6

Cat. No.: VC16810527

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

6-Nitro-1-(propan-2-ylidene)-1H-indene - 819871-84-6

Specification

CAS No. 819871-84-6
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name 6-nitro-1-propan-2-ylideneindene
Standard InChI InChI=1S/C12H11NO2/c1-8(2)11-6-4-9-3-5-10(13(14)15)7-12(9)11/h3-7H,1-2H3
Standard InChI Key PCQSTVHPWCITLT-UHFFFAOYSA-N
Canonical SMILES CC(=C1C=CC2=C1C=C(C=C2)[N+](=O)[O-])C

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

6-Nitro-1-(propan-2-ylidene)-1H-indene features a bicyclic indene core substituted with a nitro group (-NO2_2) at the 6-position and a propan-2-ylidene moiety (-C(CH3_3)2_2) at the 1-position. The planar aromatic system of indene is modified by these substituents, influencing its electronic and steric properties. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC12H11NO2\text{C}_{12}\text{H}_{11}\text{NO}_{2}
Molecular Weight201.22 g/mol
Exact Mass201.079 g/mol
Topological Polar Surface Area (TPSA)45.82 Ų
Partition Coefficient (LogP)3.63

These values, derived from computational analyses and experimental analogs, suggest moderate lipophilicity and polarity, which are critical for bioavailability in pharmacological contexts .

Synthesis and Optimization

Synthetic Routes

The synthesis of 6-nitro-1-(propan-2-ylidene)-1H-indene can be inferred from methodologies applied to analogous indene derivatives :

  • Nitration of Indene Precursors:
    Commercial 2,3-dihydro-1H-inden-1-one (9) undergoes nitration with potassium nitrate (KNO3\text{KNO}_3) in concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at -5°C, yielding 6-nitro-2,3-dihydro-1H-inden-1-one (10) . This intermediate is reduced using sodium borohydride (NaBH4\text{NaBH}_4) to form the corresponding alcohol (11), which is subsequently dehydrated to generate the indene core (12).

  • Introduction of the Propan-2-ylidene Group:
    Alkylation of the indene scaffold with 2-bromopropane or analogous alkyl halides in the presence of a base (e.g., KOH) introduces the propan-2-ylidene substituent. For example, etherification of intermediate 16 with iodomethane produces methoxy-substituted derivatives (17a), demonstrating the feasibility of alkylation at the 1-position .

  • Final Functionalization:
    Subsequent oxidation or elimination steps may refine the substituents. For instance, elimination of water from alcohol intermediates using acidic conditions yields alkenes, as seen in the conversion of 11 to 12 .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-withdrawing nitro group at the 6-position deactivates the aromatic ring, directing subsequent electrophilic substitutions to the 4- and 7-positions. This regioselectivity is critical for further functionalization, such as halogenation or sulfonation, to diversify the scaffold.

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